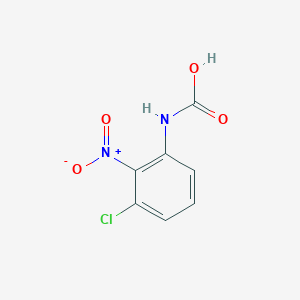(3-Chloro-2-nitrophenyl)carbamic acid
CAS No.: 646052-90-6
Cat. No.: VC16891114
Molecular Formula: C7H5ClN2O4
Molecular Weight: 216.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 646052-90-6 |
|---|---|
| Molecular Formula | C7H5ClN2O4 |
| Molecular Weight | 216.58 g/mol |
| IUPAC Name | (3-chloro-2-nitrophenyl)carbamic acid |
| Standard InChI | InChI=1S/C7H5ClN2O4/c8-4-2-1-3-5(9-7(11)12)6(4)10(13)14/h1-3,9H,(H,11,12) |
| Standard InChI Key | GOQMMYMTYXRLDK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])NC(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The compound’s systematic IUPAC name is (3-chloro-2-nitrophenyl)carbamic acid, denoting a benzene ring with chlorine at position 3, a nitro group at position 2, and a carbamic acid (-NH-COOH) substituent. Common synonyms include N-(3-chloro-2-nitrophenyl)carbamic acid and its tert-butyl ester variant, N-(3-chloro-2-nitrophenyl)carbamic acid 1,1-dimethylethyl ester .
Molecular Structure and Formula
The tert-butyl ester derivative, a stable analog, has the molecular formula C₁₁H₁₃ClN₂O₄ and a molecular weight of 272.68 g/mol . The free acid form would theoretically possess the formula C₇H₅ClN₂O₄, though its isolation remains undocumented in the literature.
Table 1: Key Molecular Properties of the tert-Butyl Ester Derivative
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂O₄ | |
| Molecular Weight (g/mol) | 272.68 | |
| CAS Registry Number | 1283176-45-3 | |
| Density (g/cm³) | 1.348 ± 0.06 (20°C, 760 Torr) | |
| Solubility in Water (25°C) | 0.01 g/L |
Synthesis and Manufacturing
Synthetic Routes to the tert-Butyl Ester
The tert-butyl ester is synthesized via a two-step protocol:
-
Amination: 3-Chloro-2-nitroaniline reacts with tert-butyl chloroformate in the presence of a base (e.g., pyridine) to form the carbamate bond.
-
Purification: The crude product is recrystallized from ethanol or petroleum ether to yield high-purity material .
This method aligns with general carbamate synthesis strategies, where chloroformates react with amines under mild conditions .
Challenges in Isolating the Free Acid
The free carbamic acid is thermodynamically unstable, prone to decarboxylation under ambient conditions. Stabilization strategies include:
-
Salt Formation: Reacting with bases to form ammonium or metal carboxylates.
-
Esterification: Blocking the acidic proton with alkyl groups, as seen in the tert-butyl derivative .
Physical and Chemical Properties
Solubility and Stability
The tert-butyl ester exhibits practical insolubility in water (0.01 g/L at 25°C), favoring organic solvents like ethanol or dichloromethane . This low solubility necessitates polar aprotic solvents for reactions.
Reactivity Profile
-
Nitro Group: Susceptible to reduction to amines using catalysts (e.g., Pd/C) or stoichiometric reductants (e.g., SnCl₂) .
-
Chlorine Substituent: Participates in nucleophilic aromatic substitution under basic conditions, enabling functionalization with amines or thiols .
-
Carbamate Group: Hydrolyzes in acidic or basic media to regenerate the unstable carbamic acid .
Applications in Pharmaceutical and Industrial Chemistry
Role as a Synthetic Intermediate
The tert-butyl ester serves as a precursor to:
-
Urea Derivatives: Reaction with amines yields ureas, common in kinase inhibitors .
-
Heterocyclic Compounds: Cyclization reactions form pyridine or quinazoline scaffolds, prevalent in anticancer agents .
Agricultural Chemistry
Nitroaryl carbamates are explored as herbicides, leveraging the nitro group’s electron-withdrawing effects to enhance bioactivity .
Comparative Analysis with Related Carbamates
Table 2: Structural and Functional Analogues
| Compound Name | Molecular Formula | Key Differences | Application |
|---|---|---|---|
| 3-Chloropropyl N-(3-chlorophenyl)carbamate | C₁₀H₁₁Cl₂NO₂ | Aliphatic chlorine substituent | Polymer crosslinking agent |
| Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate | C₁₀H₈ClNO₄ | Acrylate ester functionality | Photoresist component |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume